1-Boc-4-cyano-4-hydroxypiperidine

Overview

Description

1-Boc-4-cyano-4-hydroxypiperidine is an organic compound with the molecular formula C11H18N2O3 . It has an average mass of 226.272 Da and a monoisotopic mass of 226.131744 Da . This compound is commonly used in the field of organic chemistry as a protecting group.

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 4-piperidone hydrochloride hydrate, which is treated with distilled water and liquid ammonia to achieve alkalinity . The mixture is then extracted with toluene, dried with anhydrous magnesium sulfate, and vacuum filtered to obtain 4-piperidone . The 4-piperidone is then dissolved in methanol, sodium borohydride is added, and the mixture is refluxed . After concentration, dilute hydrochloric acid is added to adjust the pH value, and dichloromethane is added to separate out the water layer . The organic phase is retained, dried with anhydrous magnesium sulfate overnight, and vacuum filtered . After concentration, n-hexane is added, and the mixture is refrigerated to crystallize . The crystals are vacuum filtered, methanol, potassium carbonate, and di-tert-butyl dicarbonate are added, and the mixture is refluxed . After filtering and concentrating, petroleum ether is added, and the mixture is refrigerated to crystallize, thereby obtaining the final white crystal product .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

This compound is an organic heterocyclic compound, which can be used as pharmaceutical intermediates . The synthesis of this compound is through the dehydration of oximes and amides to nitriles .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 370.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has an enthalpy of vaporization of 71.4±6.0 kJ/mol and a flash point of 177.7±27.9 °C . The compound has a molar refractivity of 58.2±0.4 cm3, a polar surface area of 74 Å2, and a molar volume of 193.8±5.0 cm3 .Scientific Research Applications

Synthesis and Catalysis

Synthesis of (S)-1-Boc-3-hydroxypiperidine (S)-1-Boc-3-hydroxypiperidine was synthesized from 3-hydroxypyridine through a series of catalytic and resolution processes. This included hydrogenation, chiral resolution, and reaction with di-tert-butyl dicarbonate (Boc)2O, achieving an overall yield of about 40% (Wang Junming, 2013).

Bioreductive Production of (R)-N-Boc-3-hydroxypiperidine A study demonstrated the efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine utilizing a carbonyl reductase. This process, suitable for industrial production, showcased the ability to convert high concentrations of N-Boc-piperidin-3-one to (R)-N-Boc-3-hydroxypiperidine with over 99% enantiomeric excess (ee) (Chen et al., 2017).

Development of Biocatalytic Process for (S)-N-Boc-3-hydroxypiperidine The development of a biocatalytic process for (S)-N-Boc-3-hydroxypiperidine was described, offering an efficient method for obtaining optically pure (S)-N-Boc-3-hydroxypiperidine. The process, deemed commercially viable, was catalyzed by recombinant ketoreductase and demonstrated scalability (Ju et al., 2014).

Pharmaceutical Intermediates

Synthesis of Ibrutinib Intermediates Research highlighted the use of (S)-N-Boc-3-hydroxypiperidine as a crucial intermediate in synthesizing ibrutinib, an anticancer drug targeting B-cell malignancies. The synthesis involved asymmetric reduction using an NADPH-dependent reductase, indicating its potential for large-scale application (Chen et al., 2017).

Facile Synthesis of Enantiopure Derivatives The facile synthesis of enantiopure trans- and cis-3-hydroxypiperidine derivatives was documented. This process utilized Rh-catalyzed cyclohydrocarbonylation, presenting a potential application in pharmaceutical synthesis (Chiou et al., 2010).

Enantioselective Synthesis Using Ketoreductase A study focused on the enantioselective synthesis of (S)-N-Boc-3-hydroxypiperidine using ketoreductase, showing its application in synthesizing the anticancer drug ibrutinib. The study developed coexpression strategies for ketoreductase and glucose dehydrogenase, improving the catalytic efficiency and indicating the potential for chiral compound synthesis (Gao et al., 2022).

Chemical Reactions and Synthesis

Novel Reductive Amination of Nitriles Research detailed an enantioselective biocatalytic approach for synthesizing 5-hydroxypiperidin-2-one and its derivatives. The process involved cyanohydrin formation and hydrogenation, showcasing a method for preparing biologically active compounds (Vink et al., 2003).

Mechanism of Action

Mode of Action

It is known that the compound is used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction . The exact interaction of 1-Boc-4-cyano-4-hydroxypiperidine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of N-heterocyclic alkyl ethers

Result of Action

As the compound is used in the synthesis of N-heterocyclic alkyl ethers , it can be inferred that it may have a role in the formation of these ethers.

Safety and Hazards

1-Boc-4-cyano-4-hydroxypiperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Biochemical Analysis

Biochemical Properties

1-Boc-4-cyano-4-hydroxypiperidine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound’s hydroxyl group allows it to form hydrogen bonds with proteins and other biomolecules, facilitating its integration into biochemical pathways .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Additionally, it has been shown to impact cellular proliferation and apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This compound also affects gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. These interactions result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where the compound exhibits significant biological activity only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and reduction reactions . The compound can also affect metabolic flux by altering the levels of key metabolites in these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles .

Properties

IUPAC Name |

tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAGFFFOCPKWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694600 | |

| Record name | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908140-15-8 | |

| Record name | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

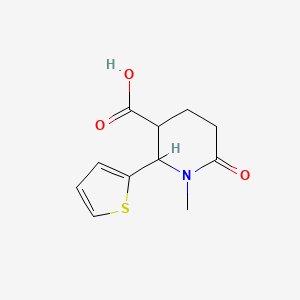

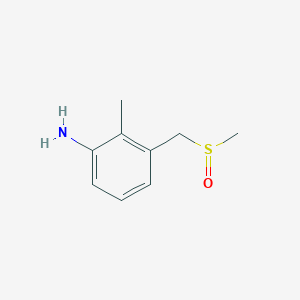

![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)